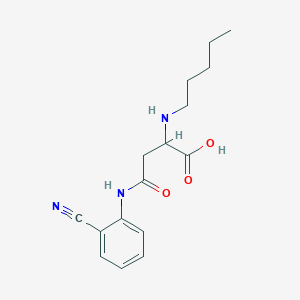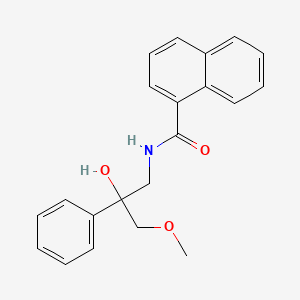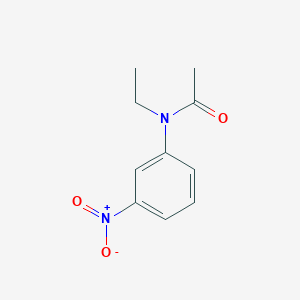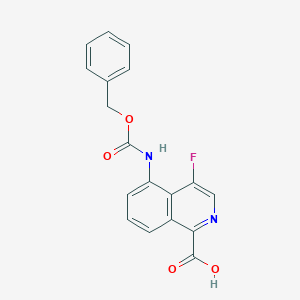
4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid, also known as CP94, is a synthetic compound that belongs to the family of non-peptide antagonists of the platelet-activating factor (PAF) receptor. It was first synthesized and characterized in 1990 by researchers at Pfizer Inc. Since then, CP94 has been widely studied for its potential therapeutic applications in various fields, including inflammation, allergy, asthma, cancer, and cardiovascular diseases.
Applications De Recherche Scientifique
Liquid Crystal Pretilt Angle Control
A study by Katherine E. Vaughn et al. (2007) discusses the manipulation of liquid crystal pretilt angles through a mixture involving chemical compounds similar to the structure of interest. This approach allows for continuous control over a wide range of angles, which is crucial for the development and optimization of liquid crystal displays (LCDs) and other optical devices Continuous control of liquid crystal pretilt angle from homeotropic to planar.
Synthesis of α-Ketoamide Derivatives
In the realm of organic synthesis, a study by A. El‐Faham et al. (2013) highlights the use of OxymaPure/DIC for synthesizing α-ketoamide derivatives, showcasing an efficient method for creating complex molecules. This methodology provides a pathway to synthesize compounds with potential biological activities, opening avenues for drug discovery and development OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives.
Dye-Sensitized Solar Cells
The research by Gang Zhou et al. (2008) explores the synthesis of donor−π-acceptor dyes for dye-sensitized solar cells (DSSCs), leveraging rigid ladder-type pentaphenylene spacers. This study contributes to the development of solar energy harvesting by designing new molecular structures that improve the efficiency of light absorption and conversion in DSSCs Ladder-type pentaphenylene dyes for dye-sensitized solar cells.
Synthesis of Unnatural Amino Acids
Shibin Chacko and Ramesh Ramapanicker (2012) report an efficient synthesis of γ-oxo α-amino acids and γ-aryl α-amino acids, compounds with significant biological properties and as components in drug molecules. Their methodology offers an economical and viable approach to producing these compounds, which are pivotal in medicinal chemistry Synthesis of γ‐Oxo γ‐Aryl and γ‐Aryl α‐Amino Acids from Aromatic Aldehydes and Serine.
Antimicrobial Activity
A novel synthesis approach by M. Zareef et al. (2008) led to the creation of compounds exhibiting significant antimicrobial activity. This research underlines the potential of designing new chemical entities with enhanced biological properties, contributing to the ongoing battle against microbial resistance A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones.
Propriétés
IUPAC Name |
4-(2-cyanoanilino)-4-oxo-2-(pentylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-2-3-6-9-18-14(16(21)22)10-15(20)19-13-8-5-4-7-12(13)11-17/h4-5,7-8,14,18H,2-3,6,9-10H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHMHFMKDKXJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-Dimethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2421238.png)

![3-(4-chlorophenyl)-5-methyl-7-(piperidin-1-ylcarbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2421242.png)
![6-(2-Ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2421244.png)
![2-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]sulfanylbenzoic Acid](/img/structure/B2421245.png)
![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2421246.png)

![1-isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2421250.png)


![5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2421256.png)
![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2421257.png)
